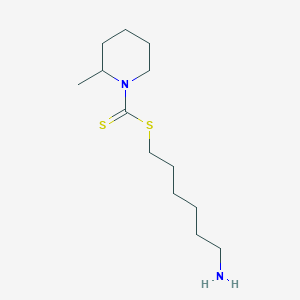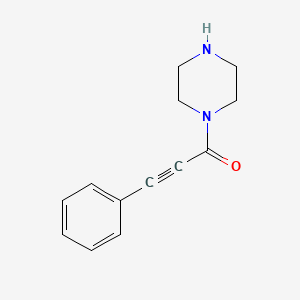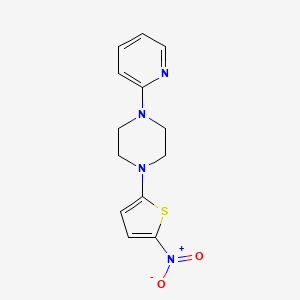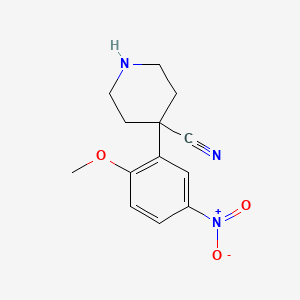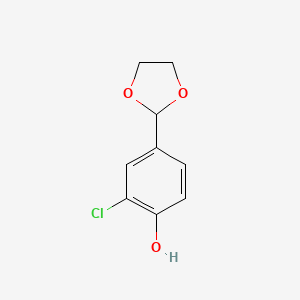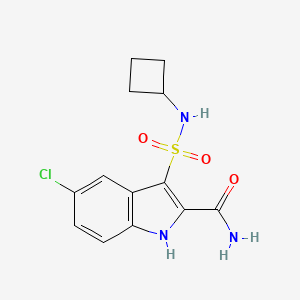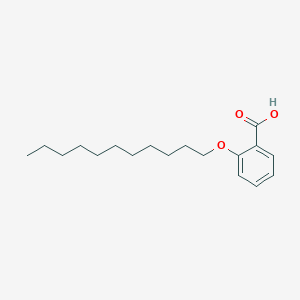
2-(Undecyloxy)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Undecyloxy)benzoic acid is an organic compound with the molecular formula C18H28O3. It is a derivative of benzoic acid, where the hydrogen atom of the hydroxyl group is replaced by an undecyloxy group (a chain of eleven carbon atoms attached to an oxygen atom). This compound is known for its liquid crystalline properties and is used in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Undecyloxy)benzoic acid typically involves the etherification of 2-hydroxybenzoic acid (salicylic acid) with undecanol. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. The general reaction scheme is as follows:
Esterification: 2-hydroxybenzoic acid reacts with undecanol in the presence of sulfuric acid to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors are used to mix and heat the reactants.
Catalysts: Strong acids like sulfuric acid are used to catalyze the reaction.
Purification: The product is purified through distillation or recrystallization to obtain high purity this compound.
Chemical Reactions Analysis
Types of Reactions
2-(Undecyloxy)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form benzoic acid derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Bromine (Br2) in the presence of a catalyst like iron (Fe).
Major Products Formed
Oxidation: Benzoic acid derivatives.
Reduction: 2-(Undecyloxy)benzyl alcohol.
Substitution: Halogenated derivatives of this compound.
Scientific Research Applications
2-(Undecyloxy)benzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of liquid crystalline materials.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its antimicrobial and antifungal properties.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(Undecyloxy)benzoic acid involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and proteins, affecting their function.
Pathways: It can modulate biochemical pathways, leading to changes in cellular processes.
Comparison with Similar Compounds
2-(Undecyloxy)benzoic acid can be compared with other similar compounds, such as:
4-(Undecyloxy)benzoic acid: Similar structure but with the undecyloxy group at the para position.
2-(Decyloxy)benzoic acid: Similar structure but with a decyloxy group instead of undecyloxy.
2-(Dodecyloxy)benzoic acid: Similar structure but with a dodecyloxy group instead of undecyloxy.
Uniqueness
This compound is unique due to its specific liquid crystalline properties and its ability to form stable liquid crystalline phases, making it valuable in the development of advanced materials.
Properties
CAS No. |
725723-69-3 |
|---|---|
Molecular Formula |
C18H28O3 |
Molecular Weight |
292.4 g/mol |
IUPAC Name |
2-undecoxybenzoic acid |
InChI |
InChI=1S/C18H28O3/c1-2-3-4-5-6-7-8-9-12-15-21-17-14-11-10-13-16(17)18(19)20/h10-11,13-14H,2-9,12,15H2,1H3,(H,19,20) |
InChI Key |
SKLONWJXQCGGDY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCOC1=CC=CC=C1C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


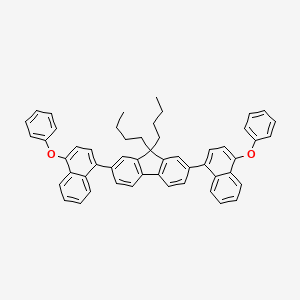
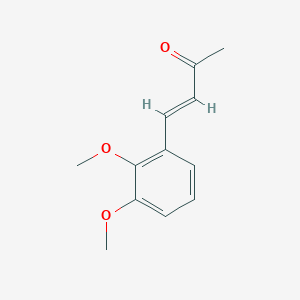
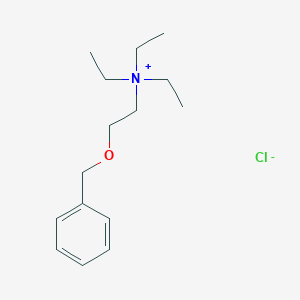
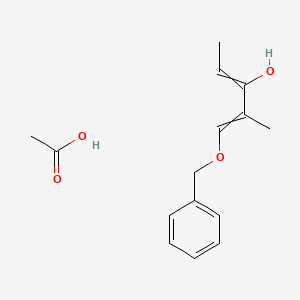
![1-{[2-(Azulen-1-yl)-2,3-dihydro-1H-inden-1-ylidene]methyl}azulene](/img/structure/B12529759.png)
